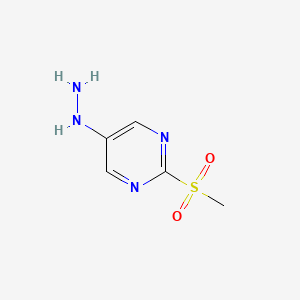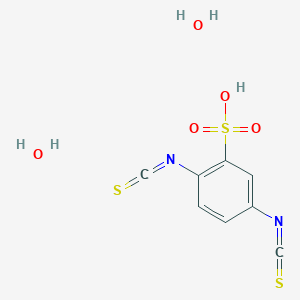
1,2,5-Thiadiazepane 1,1-dioxide
Descripción general
Descripción
1,2,5-Thiadiazepane 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides known for their significant biological activity and utility in medicinal chemistry. The structure of this compound consists of a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, which imparts unique chemical properties to the compound .
Mecanismo De Acción
Target of Action
It’s known that this compound is synthesized for biological screening , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy
Biochemical Pathways
As the compound is used in biological screening
Result of Action
Given that the compound is synthesized for biological screening
Métodos De Preparación
The synthesis of 1,2,5-thiadiazepane 1,1-dioxide can be achieved through various methods. One notable approach involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. The optimized protocol in MACOS allows for the scale-out and library production of 1,2,5-thiadiazepane 1,1-dioxides using a multicapillary flow reactor .
Another method involves the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. This approach employs a Chemspeed Accelerator (SLT-100) automated parallel synthesis platform, culminating in the successful preparation of numerous products .
Análisis De Reacciones Químicas
1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazepanes .
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazepane 1,1-dioxide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
1,2,5-Thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,5-Thiadiazole 1,1-dioxides: These compounds share a similar sulfur-nitrogen-oxygen ring structure but differ in the size of the ring and the position of the atoms.
Sultams: A broader class of cyclic sulfonamides that includes various ring sizes and substitution patterns.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other sultams and thiadiazoles .
Conclusion
This compound is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for various scientific research and industrial applications.
Propiedades
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLPJWKJFFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)



![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

